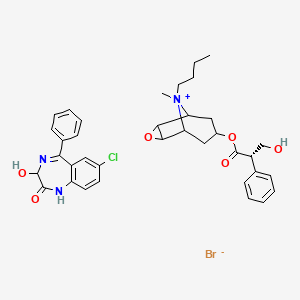Tranquo-buscopan
CAS No.: 78940-00-8
Cat. No.: VC1606602
Molecular Formula: C36H41BrClN3O6
Molecular Weight: 727.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78940-00-8 |
|---|---|
| Molecular Formula | C36H41BrClN3O6 |
| Molecular Weight | 727.1 g/mol |
| IUPAC Name | (9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide |
| Standard InChI | InChI=1S/C21H30NO4.C15H11ClN2O2.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1-8,15,20H,(H,17,19);1H/q+1;;/p-1/t15?,16-,17?,18?,19?,20?,22?;;/m1../s1 |
| Standard InChI Key | ATGMDWUJNKJMKX-KQLUJJFISA-M |
| Isomeric SMILES | CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |
| SMILES | CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |
| Canonical SMILES | CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |
Introduction
Chemical Composition and Structure
Tranquo-Buscopan is a compound with the molecular formula C36H41BrClN3O6 and a molecular weight of 727.1 g/mol . It is identified by the CAS number 78940-00-8 . The chemical structure suggests that Tranquo-Buscopan is a mixture containing two primary component compounds:
-
A quaternary ammonium compound derived from hyoscine (scopolamine butylbromide)
-
A benzodiazepine component (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one)
The full IUPAC name is: (9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide .
Chemical Properties
The complex structure of Tranquo-Buscopan combines elements of both anticholinergic and benzodiazepine compounds, as reflected in its physical and chemical properties. The following table summarizes the key chemical identifiers and properties:
| Property | Value |
|---|---|
| Molecular Formula | C36H41BrClN3O6 |
| Molecular Weight | 727.1 g/mol |
| CAS Number | 78940-00-8 |
| InChI Key | ATGMDWUJNKJMKX-KQLUJJFISA-M |
| Physical Appearance | Crystalline powder |
| Canonical SMILES | CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |
Pharmacological Mechanism of Action
The dual nature of Tranquo-Buscopan provides a complementary pharmacological profile that targets both smooth muscle spasm and anxiety-related symptoms.
Anticholinergic Component
The hyoscine butylbromide component of Tranquo-Buscopan functions as an anticholinergic agent with high affinity for muscarinic receptors located on smooth muscle cells, particularly in the gastrointestinal tract . This component:
-
Blocks muscarinic receptors, preventing acetylcholine from binding and activating these receptors
-
Exerts a spasmolytic action on smooth muscle in the gastrointestinal, biliary, and genitourinary tracts
-
Provides a ganglion-blocking effect by binding to nicotinic receptors
The anticholinergic action produces a smooth-muscle relaxing effect that is particularly effective for relieving pain associated with muscle spasms .
Benzodiazepine Component
The benzodiazepine component appears similar to oxazepam in structure and likely contributes anxiolytic, sedative, and muscle relaxant properties to the compound . This component:
-
Likely acts on GABA-A receptors in the central nervous system
-
Enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA)
-
Contributes to the management of anxiety and tension that may accompany painful spasmodic conditions
Clinical Applications and Therapeutic Uses
Based on the available literature, Tranquo-Buscopan has been investigated for several clinical applications that leverage its dual pharmacological profile.
Gastrointestinal Disorders
The anticholinergic properties of Tranquo-Buscopan make it potentially useful for treating:
-
Abdominal pain associated with gastrointestinal spasms
-
Irritable bowel syndrome (IBS)
A comparative study mentioned in the literature suggests that Tranquo-Buscopan has been evaluated alongside standard Buscopan (hyoscine butylbromide) for the treatment of functional abdominal distress .
Gynecological Applications
Historical literature indicates Tranquo-Buscopan has been used in gynecological practice, as evidenced by a 1966 German publication titled "Tranquo-buscopan in gynecology" . The compound's spasmolytic and anxiolytic properties may be beneficial for:
-
Dysmenorrhea (painful menstruation)
-
Pelvic pain with anxiety components
Anxiety Management
The benzodiazepine component of Tranquo-Buscopan suggests potential applications in managing:
-
Anxiety disorders
-
Short-term relief of anxiety symptoms
-
Tension, agitation, and irritability, particularly in older patients
Pharmacokinetic Profile
The pharmacokinetic properties of Tranquo-Buscopan likely combine characteristics of both its component compounds. While specific data for the combination product is limited, we can infer properties based on its constituents:
Metabolism and Elimination
The hyoscine butylbromide component undergoes metabolism primarily through hydrolysis of the ester bond . The benzodiazepine component likely undergoes hepatic metabolism with glucuronidation as a major pathway .
Research Findings and Clinical Studies
The available literature suggests several research findings related to Tranquo-Buscopan, though comprehensive modern clinical trials appear limited.
Comparative Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume